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Compound of Interest

Compound Name:
(4-Fluoropiperidin-4-yl)methanol

hydrochloride

Cat. No.: B572047 Get Quote

An In-depth Technical Guide to (4-Fluoropiperidin-4-yl)methanol hydrochloride (CAS

Number: 1254115-16-6)

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of (4-Fluoropiperidin-4-yl)methanol
hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry

and drug development. The strategic incorporation of a fluorine atom onto the piperidine

scaffold imparts unique physicochemical and pharmacological properties, making it a valuable

building block for novel therapeutics, particularly those targeting the central nervous system

(CNS).

Chemical and Physical Properties
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a solid organic compound. The

hydrochloride salt form enhances its stability and solubility in aqueous media, which is

advantageous for experimental studies.[1] The key properties of this compound are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b572047?utm_src=pdf-interest
https://www.benchchem.com/product/b572047?utm_src=pdf-body
https://www.benchchem.com/product/b572047?utm_src=pdf-body
https://www.benchchem.com/product/b572047?utm_src=pdf-body
https://www.benchchem.com/product/b572047?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 1254115-16-6 [1]

Molecular Formula C₆H₁₃ClFNO [1]

Molecular Weight 169.63 g/mol [1][2]

IUPAC Name

(4-fluoro-4-

piperidinyl)methanol

hydrochloride

[1]

Synonyms
(4-fluoropiperidin-4-

yl)methanol,hydrochloride

Physical Form Solid [1]

Purity Typically ≥95% [1][2]

Storage Temperature Room temperature [1]

InChI Key
UEWAOBUILVUPBK-

UHFFFAOYSA-N
[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (4-Fluoropiperidin-4-
yl)methanol hydrochloride is not readily available in peer-reviewed literature, a

representative synthesis for a closely related and structurally significant analog, 1-BOC-4-

fluoro-4-(hydroxymethyl)-piperidine, has been reported. This process involves the ring-opening

of an epoxide with a fluorine source. The resulting alcohol is the N-Boc protected version of the

free base of the title compound. The final deprotection and hydrochloride salt formation are

standard procedures in organic synthesis.

Representative Experimental Protocol: Synthesis of 1-
BOC-4-fluoro-4-(hydroxymethyl)-piperidine
This protocol describes the synthesis of the N-Boc protected precursor to (4-Fluoropiperidin-4-

yl)methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=43935
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=43935
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.sigmaaldrich.com/TW/zh/product/chemscenellcpreferredpartner/ciah987f03f4
https://www.benchchem.com/product/b572047?utm_src=pdf-body
https://www.benchchem.com/product/b572047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester (epoxide starting material)

Pyridine hydrofluoride (HF in pyridine)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium carbonate solution

Anhydrous sodium sulfate

Ethyl acetate

Heptane

Procedure:

A solution of HF in pyridine is dissolved in dichloromethane and cooled to -10°C.

The epoxide starting material, dissolved in dichloromethane, is added dropwise to the cooled

HF-pyridine solution, maintaining the temperature at -10°C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for 4 hours.

The reaction is quenched by diluting with dichloromethane and washing with a saturated

aqueous sodium carbonate solution.

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography using a gradient of ethyl

acetate in heptane as the eluent to yield 1-BOC-4-fluoro-4-(hydroxymethyl)-piperidine.[3]

Subsequent Steps for (4-Fluoropiperidin-4-yl)methanol hydrochloride:
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Deprotection: The Boc-protecting group can be removed under acidic conditions, for

example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric

acid in an organic solvent.

Salt Formation: If not already achieved during deprotection, the free base can be dissolved

in a suitable solvent like diethyl ether or methanol, followed by the addition of a solution of

hydrogen chloride in the same or another appropriate solvent to precipitate the hydrochloride

salt.

Representative Synthetic Workflow

1-oxa-6-azaspiro[2.5]octane-
6-carboxylic acid tert-butyl ester

Ring-opening with
HF-Pyridine in CH₂Cl₂

N-Boc protected
(4-Fluoropiperidin-4-yl)methanol

Acidic Deprotection
(e.g., TFA or HCl)

(4-Fluoropiperidin-4-yl)methanol
(Free Base)

Salt Formation
(HCl in ether/methanol)

(4-Fluoropiperidin-4-yl)methanol
hydrochloride

Click to download full resolution via product page

A representative synthetic workflow for (4-Fluoropiperidin-4-yl)methanol hydrochloride.

Applications in Drug Discovery and Medicinal
Chemistry
Fluorinated piperidines are a class of compounds that have garnered significant attention in

drug discovery. The introduction of fluorine can modulate several key properties of a molecule,

including:

Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic

degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance

its ability to cross biological membranes, including the blood-brain barrier.

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a

molecule, potentially leading to stronger and more selective interactions with biological

targets.
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(4-Fluoropiperidin-4-yl)methanol hydrochloride, and its derivatives, are being investigated

for a range of therapeutic applications, particularly in the area of CNS disorders.

Potential Therapeutic Areas and Biological Targets
Research on structurally similar compounds suggests that derivatives of (4-Fluoropiperidin-4-

yl)methanol could be potent and selective ligands for various receptors in the CNS. One such

target is the dopamine D4 receptor.

Compound
Class

Biological
Target

Potential
Therapeutic
Application

Key Findings Source

4,4-Difluoro-3-

(phenoxymethyl)

piperidine

analogs

Dopamine D4

Receptor (D4R)

Antagonist

Schizophrenia,

ADHD

SAR studies

revealed that

specific

substitutions on

the phenoxy ring

led to potent

D4R antagonists

with improved

CNS MPO

scores.

[4][5]

Fluorinated

ethynylpiperidine

derivatives

Sodium

Channels

(Nav1.4, Nav1.5)

Local

Anesthesia,

Cardiac

Arrhythmias

Demonstrated

prolonged local

anesthetic

activity and

antiarrhythmic

effects, with

molecular

docking studies

confirming high

binding affinity to

sodium channel

macromolecules.

[6]
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Signaling Pathways
Given the evidence from closely related analogs, a plausible mechanism of action for

derivatives of (4-Fluoropiperidin-4-yl)methanol hydrochloride involves the modulation of G

protein-coupled receptor (GPCR) signaling, such as the dopamine D4 receptor. As an

antagonist, the compound would bind to the receptor but not activate it, thereby blocking the

downstream signaling cascade initiated by the endogenous ligand, dopamine.
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Hypothesized Signaling Pathway (D4 Receptor Antagonism)
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A hypothesized signaling pathway for a D4 receptor antagonist derived from the core scaffold.
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Safety Information
(4-Fluoropiperidin-4-yl)methanol hydrochloride is associated with several hazard

classifications. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound. Work should be

conducted in a well-ventilated area or a fume hood.

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

(Source: Sigma-Aldrich[1])

Conclusion
(4-Fluoropiperidin-4-yl)methanol hydrochloride is a valuable and versatile building block for

the development of novel therapeutics. Its fluorinated piperidine core offers significant

advantages in terms of metabolic stability and potential for high-affinity receptor binding. While

detailed biological data for this specific compound is limited in the public domain, the extensive

research on closely related analogs, particularly as dopamine D4 receptor antagonists,

highlights its potential for the development of new treatments for CNS disorders. Further

investigation into the synthesis of diverse derivatives and their pharmacological profiling is

warranted to fully explore the therapeutic potential of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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